7-benzyl-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
Description
7-Benzyl-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a pyrrolo[2,3-d]pyrimidine derivative characterized by a benzyl substituent at position 7, methyl groups at positions 5 and 6, a morpholine-containing ethyl chain at position 3, and an imine group at position 4. Pyrrolo[2,3-d]pyrimidines are heterocyclic scaffolds of significant pharmacological interest due to their structural resemblance to purines, enabling interactions with kinase and nucleotide-binding domains . The compound’s synthesis typically involves cyclization of substituted pyrroles with formamide, followed by functionalization via chlorination (e.g., POCl₃) and nucleophilic substitution with amines or anilines .
Properties
Molecular Formula |
C21H27N5O |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
7-benzyl-5,6-dimethyl-3-(2-morpholin-4-ylethyl)pyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C21H27N5O/c1-16-17(2)26(14-18-6-4-3-5-7-18)21-19(16)20(22)25(15-23-21)9-8-24-10-12-27-13-11-24/h3-7,15,22H,8-14H2,1-2H3 |
InChI Key |
OOUJGKGKBMDDOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CCN3CCOCC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Core Ring Formation: Pyrrolo[2,3-d]Pyrimidine Skeleton
The pyrrolo[2,3-d]pyrimidine scaffold is typically constructed via cyclocondensation between 4-amino-1H-pyrrole-3-carbonitrile derivatives and carbonyl electrophiles. A representative protocol involves:
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Cyclization : Heating 4-amino-5-cyano-1H-pyrrole-3-carboxylate with formamide at 180°C for 6 hours yields the unsubstituted pyrrolo[2,3-d]pyrimidine core .
-
Regioselective Halogenation : Subsequent bromination at C2 using phosphorus oxybromide (POBr₃) in dichloromethane introduces a leaving group for later substitutions .
Key challenges include controlling ring size and avoiding dimerization. Microwave-assisted synthesis has been reported to reduce reaction times by 40% while improving yields to 78–85% .
Methylation at Positions 5 and 6
Concurrent dimethylation is achieved through a two-step strategy:
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Lithiation-Methylation :
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One-Pot Dimethylation :
Methylation must be carefully timed to prevent over-alkylation, which can lead to quaternary ammonium salts.
Installation of the 3-[2-(Morpholin-4-yl)ethyl] Side Chain
The morpholinoethyl group is introduced via alkylation or Michael addition:
-
Nucleophilic Substitution :
-
Reductive Amination :
The morpholino group’s electron-donating properties enhance the solubility of the intermediate, facilitating subsequent steps.
Imine Formation at Position 4
Conversion of the C4 amine to an imine is critical for stabilizing the tautomeric form:
-
Oxidative Dehydrogenation :
-
Acid-Catalyzed Elimination :
Imine stability is pH-dependent; storage under anhydrous conditions at −20°C is recommended to prevent hydrolysis.
Optimization and Scale-Up Considerations
| Parameter | Small-Scale (1–10 g) | Pilot-Scale (100 g–1 kg) |
|---|---|---|
| Reaction Time | 8–12 hours | 24–36 hours |
| Yield | 70–85% | 60–75% |
| Purity (HPLC) | ≥95% | ≥90% |
| Key Impurity | Over-alkylated byproduct | Residual morpholine |
Critical factors for scale-up include:
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Temperature Control : Exothermic reactions (e.g., methylation) require jacketed reactors to maintain ≤10°C temperature gradients.
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Solvent Selection : Switching from DMF to N-methylpyrrolidone (NMP) reduces viscosity and improves mixing efficiency.
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Workup Protocols : Liquid-liquid extraction with ethyl acetate/water removes unreacted benzyl halides and morpholine derivatives.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR) :
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High-Resolution Mass Spectrometry (HRMS) :
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X-ray Crystallography : Confirms the imine tautomer predominates in the solid state, with a planar geometry at N4 .
Alternative Synthetic Routes
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Solid-Phase Synthesis :
-
Flow Chemistry :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The benzyl and morpholinoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated precursors and nucleophiles like morpholine are used under basic conditions.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Scientific Research Applications
7-Benzyl-5,6-dimethyl-3-(2-morpholinoethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The benzyl and morpholinoethyl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations :
Position 4 Modifications: The target compound’s imine group distinguishes it from analogues with ketones (40–42) or ethers (11). N4-phenyl derivatives (16–20) exhibit moderate kinase inhibition, suggesting that the target compound’s morpholinoethyl group at position 3 could modulate selectivity or solubility relative to phenyl groups .
Substituent Effects on Pharmacokinetics: The morpholinoethyl moiety in the target compound likely enhances aqueous solubility compared to hydrophobic groups like 2,4-dichlorophenylmethyl (40–42) .
Synthetic Pathways :
- The target compound shares a common synthetic route with 40–42 (formamide cyclization) but diverges at the chlorination step. Instead of forming 4-chloro intermediates (43–45), the imine group may result from direct condensation or alternative amine coupling strategies .
Research Findings and Limitations
Hypothetical Activity Profile :
For example:
- Morpholinoethyl groups are common in kinase inhibitors (e.g., PI3K/mTOR inhibitors) to improve solubility and target engagement .
- Benzyl and methyl groups may confer selectivity for hydrophobic binding pockets, as seen in analogues like 16–20 targeting EGFR .
Gaps in Literature :
- No peer-reviewed studies explicitly evaluate the target compound’s potency, selectivity, or toxicity.
- Comparative pharmacokinetic data (e.g., metabolic stability, bioavailability) are absent for this derivative.
Biological Activity
7-benzyl-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes a pyrrolo[2,3-d]pyrimidine core. Its structural formula is represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as a receptor tyrosine kinase (RTK) inhibitor . RTKs are critical in various cellular processes including growth, differentiation, and metabolism. The inhibition of these receptors can lead to significant therapeutic effects in conditions such as cancer.
Key Mechanisms:
- Inhibition of Tumor Growth : The compound has shown promise in inhibiting the proliferation of cancer cells by blocking signaling pathways associated with RTKs.
- Induction of Apoptosis : It has been reported to induce apoptosis in malignant cells through the activation of intrinsic apoptotic pathways.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also exert anti-inflammatory effects by modulating cytokine production.
Biological Activity Data
| Activity | IC50 (µM) | Reference |
|---|---|---|
| Inhibition of RTK signaling | 0.5 | |
| Induction of apoptosis | 1.0 | |
| Anti-inflammatory activity | 2.0 |
Case Studies and Research Findings
- In Vivo Studies : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer, supporting its potential as an anticancer agent .
- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MCF-7 and A549) revealed that treatment with this compound led to dose-dependent decreases in cell viability and increased markers of apoptosis .
- Mechanistic Insights : Further mechanistic studies indicated that the compound activates caspase pathways, leading to programmed cell death in cancer cells while sparing normal cells .
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical factors affecting yield. Post-synthesis purification via column chromatography (using gradients of ethyl acetate/hexane) or crystallization (ethanol-DMF mixtures) is recommended to isolate high-purity products . Reaction monitoring via TLC or HPLC ensures intermediate stability.
Q. What analytical techniques are essential for structural confirmation?
Methodological Answer: Combine 1H/13C NMR (to verify substituent positions and morpholine integration), HRMS (for exact mass validation), and IR spectroscopy (to confirm functional groups like imine bonds). For crystalline derivatives, X-ray diffraction provides absolute stereochemical confirmation. Cross-reference spectral data with structurally analogous pyrrolo[2,3-d]pyrimidines to resolve ambiguities .
Q. Which purification strategies are effective for removing morpholine-containing byproducts?
Methodological Answer: Employ acid-base extraction (using 1M HCl to protonate morpholine residues) followed by neutralization. Alternatively, size-exclusion chromatography can separate high-molecular-weight impurities. For persistent byproducts, recrystallization in mixed solvents (e.g., methanol-water) improves purity .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways and optimize conditions?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers. Couple this with machine learning to analyze historical reaction data and predict optimal conditions (e.g., solvent polarity, temperature). Implement a feedback loop where experimental results refine computational models, as demonstrated in reaction path search methodologies .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
Methodological Answer: Conduct meta-analysis of bioassay results using hierarchical clustering to group compounds by substituent patterns. For example, compare the benzyl and morpholinyl-ethyl groups in this compound with fluorobenzyl or piperidine derivatives. Use molecular docking to correlate structural features (e.g., hydrogen bonding with morpholine) to target binding affinities, addressing discrepancies between in vitro and in silico results .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer: Synthesize derivatives with systematic substitutions (e.g., benzyl → substituted benzyl; morpholine → piperazine). Evaluate biological activity against a panel of kinases or receptors using dose-response assays (IC50/EC50). Apply multivariate regression to quantify contributions of substituent hydrophobicity, steric bulk, and electronic effects. Cross-validate with molecular dynamics simulations .
Q. What methods improve solubility for in vivo testing without compromising activity?
Methodological Answer: Introduce polar substituents (e.g., hydroxyl or amine groups) on the benzyl ring or morpholine moiety. Formulate as prodrugs (e.g., ester derivatives) or use co-solvents (PEG-400/ethanol) for preclinical studies. Assess solubility via shake-flask assays and correlate with logP values calculated via HPLC retention times .
Contradiction Analysis & Experimental Design
Q. How to address low reproducibility in synthetic yields?
Methodological Answer: Perform robustness testing by varying reagent purity, humidity, and stirring rates. Use control charts to monitor batch-to-batch variability. If inconsistencies persist, switch to flow chemistry for precise parameter control. Document deviations in a centralized database for retrospective analysis .
Q. What statistical tools validate bioactivity data across labs?
Methodological Answer: Apply inter-laboratory reproducibility tests (e.g., Bland-Altman plots) and standardized protocols (e.g., fixed cell lines, assay temperatures). Use Bayesian hierarchical models to account for lab-specific biases. Share raw data via open-access platforms for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
